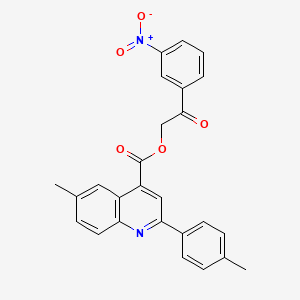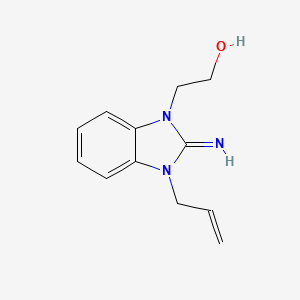![molecular formula C21H24N2O6S B11665861 Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11665861.png)
Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-cyano-6-[(2-éthoxy-2-oxoéthyl)sulfanyl]-4-(2-éthoxyphényl)-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate d'éthyle est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels tels que des groupes cyano, éthoxy, oxo et sulfanyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-cyano-6-[(2-éthoxy-2-oxoéthyl)sulfanyl]-4-(2-éthoxyphényl)-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapesLa dernière étape implique l'estérification du groupe carboxylate avec de l'éthanol en conditions acides .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisées peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-cyano-6-[(2-éthoxy-2-oxoéthyl)sulfanyl]-4-(2-éthoxyphényl)-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate d'éthyle subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe cyano peut être réduit en groupe amine.
Substitution : Les groupes éthoxy peuvent être substitués par d'autres groupes alcoxy ou nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperoxybenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) avec un catalyseur au palladium.
Substitution : Des nucléophiles tels que les alcoxydes ou les amines en conditions basiques.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d'amines primaires.
Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 5-cyano-6-[(2-éthoxy-2-oxoéthyl)sulfanyl]-4-(2-éthoxyphényl)-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Investigué pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments et les systèmes d'administration de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-cyano-6-[(2-éthoxy-2-oxoéthyl)sulfanyl]-4-(2-éthoxyphényl)-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cyano peut agir comme un électrophile, réagissant avec des sites nucléophiles dans les molécules biologiques. Le groupe sulfanyl peut subir des réactions redox, influençant l'équilibre redox cellulaire. La structure globale du composé lui permet d'interagir avec diverses enzymes et récepteurs, modulant leur activité et conduisant à des effets biologiques.
Applications De Recherche Scientifique
Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfanyl group can undergo redox reactions, influencing cellular redox balance. The compound’s overall structure allows it to interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Le 5-cyano-6-[(2-éthoxy-2-oxoéthyl)sulfanyl]-4-(2-éthoxyphényl)-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate d'éthyle peut être comparé à des composés similaires tels que :
- 5-cyano-4-(2-éthoxyphényl)-6-{[2-(3-méthoxyanilino)-2-oxoéthyl]sulfanyl}-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate d'éthyle .
- 5-cyano-4-(2-éthoxyphényl)-6-{[2-(3-méthoxyanilino)-2-oxoéthyl]sulfanyl}-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate d'éthyle .
Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent par les substituants attachés à la structure de base, ce qui entraîne des variations dans leur réactivité chimique et leur activité biologique. La combinaison unique de groupes fonctionnels dans le 5-cyano-6-[(2-éthoxy-2-oxoéthyl)sulfanyl]-4-(2-éthoxyphényl)-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate d'éthyle le rend distinct et précieux pour des applications spécifiques.
Propriétés
Formule moléculaire |
C21H24N2O6S |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
ethyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C21H24N2O6S/c1-4-27-15-10-8-7-9-13(15)17-14(11-22)20(30-12-16(24)28-5-2)23-19(25)18(17)21(26)29-6-3/h7-10,17-18H,4-6,12H2,1-3H3,(H,23,25) |
Clé InChI |
YMOZHARHKKSQPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11665780.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11665781.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665785.png)
![ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665791.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665796.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665811.png)
![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)

![3-(2-chlorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665834.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665836.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11665841.png)
![6-Cyclopropyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665855.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665858.png)
